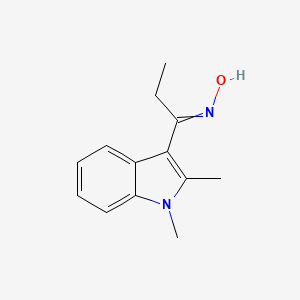
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- is a chemical compound with the molecular formula C13H16N2O This compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxime functional group
Preparation Methods
The synthesis of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1-(1,2-dimethyl-1H-indol-3-yl)-propanone.
Oxime Formation: The ketone group in the starting material is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out under reflux conditions to ensure complete conversion.
Purification: The resulting oxime is purified using recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure selective and efficient transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: It is used in the development of new materials and chemical processes, including the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, affecting their structure and function. The indole ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- can be compared with other similar compounds, such as:
1-Propanone, 1-(1H-indol-3-yl)-, oxime: Lacks the dimethyl substitution on the indole ring, which may affect its reactivity and biological activity.
1-Propanone, 1-(2-methyl-1H-indol-3-yl)-, oxime: Has a single methyl group on the indole ring, which may result in different chemical and biological properties.
1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, hydrazone:
The uniqueness of 1-Propanone, 1-(1,2-dimethyl-1H-indol-3-yl)-, oxime, (E)- lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
89969-77-7 |
|---|---|
Molecular Formula |
C13H16N2O |
Molecular Weight |
216.28 g/mol |
IUPAC Name |
N-[1-(1,2-dimethylindol-3-yl)propylidene]hydroxylamine |
InChI |
InChI=1S/C13H16N2O/c1-4-11(14-16)13-9(2)15(3)12-8-6-5-7-10(12)13/h5-8,16H,4H2,1-3H3 |
InChI Key |
RMEWJAZWSZUDIS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NO)C1=C(N(C2=CC=CC=C21)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















